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Compound of Interest

Compound Name: 3,5,6-Tribromopyridin-2-amine

Cat. No.: B112872 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of key

brominated 2-aminopyridine derivatives. Halogenated pyridines are crucial synthons in

medicinal chemistry, and a thorough understanding of their analytical characteristics is

paramount for unambiguous structural elucidation and quality control. This document presents

experimental data for 2-amino-3,5-dibromopyridine and 2-amino-5-bromo-3-iodopyridine,

offering a clear comparative framework.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-amino-3,5-dibromopyridine

and 2-amino-5-bromo-3-iodopyridine. These compounds serve as illustrative examples of how

different halogen substitutions affect the spectroscopic fingerprints of the 2-aminopyridine

scaffold.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent

Chemical Shift (δ) ppm,
Multiplicity, Coupling
Constant (J) Hz,
Assignment

2-Amino-3,5-dibromopyridine CDCl₃

δ = 8.03 (d, J = 2.0 Hz, 1H, H-

6), 7.75 (d, J = 2.0 Hz, 1H, H-

4), 5.14 (br s, 2H, NH₂)[1]

2-Amino-5-bromo-3-

iodopyridine
CDCl₃

δ = 8.06 (d, 1H), 7.96 (d, 1H),

5.00 (s, 2H)[2]

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) ppm

2-Amino-3,5-dibromopyridine CDCl₃
δ = 154.5, 147.6, 141.9, 107.1,

104.6[1]

2-Amino-5-bromo-3-

iodopyridine
-

Data not available in the

searched literature.

Table 3: Mass Spectrometry Data

Compound Ionization Method m/z (relative abundance)

2-Amino-3,5-dibromopyridine ESI

m/z (%) = 254 (51, [M (⁸¹Br,

⁸¹Br)]+), 252 (100, [M (⁷⁹Br,

⁸¹Br)]+), 250 (59, [M (⁷⁹Br,

⁷⁹Br)]+), 173 (22), 171 (22), 92

(65)[1]

2-Amino-5-bromo-3-

iodopyridine
ESI

m/z calculated for C₅H₄N₂BrI

298.8159, found 300.7000

[M+H]⁺ (protonated molecule)

[2]

Table 4: Infrared (IR) Spectroscopic Data Interpretation
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While specific IR data for these exact compounds were not detailed in the cited literature, the

expected characteristic absorption bands for 2-aminopyridine derivatives are presented below.

Vibrational Mode
Expected Wavenumber
(cm⁻¹)

Intensity

N-H Stretch (asymmetric and

symmetric)
3500 - 3300

Strong, Sharp (two bands for

primary amine)

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

N-H Bend (scissoring) 1650 - 1580 Strong

C=C and C=N Ring Stretching 1600 - 1450 Medium to Strong

C-Br Stretch 700 - 500 Strong

C-I Stretch ~500 Strong

Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. The

following are representative protocols for the synthesis and spectroscopic analysis of

brominated 2-aminopyridine derivatives.

Synthesis Protocol: Bromination of 2-Aminopyridine
A common route to brominated 2-aminopyridines is the electrophilic substitution of 2-

aminopyridine.

Synthesis of 2-Amino-5-bromopyridine and 2-Amino-3,5-dibromopyridine: To a solution of 2-

aminopyridine in a suitable solvent such as acetone, N-bromosuccinimide (NBS) is added

dropwise at a controlled temperature (e.g., 10 °C).[2] The reaction mixture is stirred for a

specified time. The solvent is then removed under vacuum, and the residue can be purified by

recrystallization from a solvent like ethanol to yield the brominated products.[2] The degree of

bromination can be controlled by the stoichiometry of NBS. Using one equivalent of NBS

primarily yields 2-amino-5-bromopyridine, while an excess can lead to the formation of 2-

amino-3,5-dibromopyridine.[1][2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://ijssst.info/Vol-17/No-46/paper55.pdf
https://ijssst.info/Vol-17/No-46/paper55.pdf
https://heteroletters.org/issue113/Paper-17.pdf
https://ijssst.info/Vol-17/No-46/paper55.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Tetramethylsilane (TMS) is typically used as an internal standard.

¹H NMR Acquisition: Spectra are recorded on a spectrometer operating at a frequency of 300

MHz or higher. Standard acquisition parameters include a spectral width of approximately 16

ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR Acquisition: Spectra are acquired on the same instrument, typically at a frequency

of 75 MHz or higher. A proton-decoupled pulse sequence is used. A wider spectral width

(e.g., 240 ppm) is employed, with a relaxation delay of 2-5 seconds. A larger number of

scans is usually required compared to ¹H NMR.

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier

transformation. Phase and baseline corrections are applied to the resulting spectrum.

Mass Spectrometry (MS):

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like

methanol or acetonitrile.

Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules

as it is a soft ionization method that typically results in the observation of the protonated

molecular ion ([M+H]⁺).

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass

analyzer such as a quadrupole or time-of-flight (TOF) analyzer. The characteristic isotopic

pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Infrared (IR) Spectroscopy:
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Sample Preparation: For solid samples, a small amount of the compound is typically mixed

with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can

be recorded using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹)

using a Fourier-Transform Infrared (FT-IR) spectrometer. A background spectrum is recorded

and subtracted from the sample spectrum.

Visualizations
Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of brominated 2-aminopyridine derivatives.
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Potential Signaling Pathway Modulation
While specific biological data for 3,5,6-tribromopyridin-2-amine derivatives is not extensively

documented, aminopyridine scaffolds are known to be active in various biological pathways.

For instance, some aminopyridine derivatives have been investigated as kinase inhibitors. The

diagram below illustrates a simplified generic kinase signaling pathway that such compounds

could potentially modulate.
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Caption: Potential Kinase Inhibition Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b112872?utm_src=pdf-body-img
https://www.benchchem.com/product/b112872?utm_src=pdf-custom-synthesis
https://heteroletters.org/issue113/Paper-17.pdf
https://ijssst.info/Vol-17/No-46/paper55.pdf
https://www.benchchem.com/product/b112872#spectroscopic-analysis-of-3-5-6-tribromopyridin-2-amine-derivatives
https://www.benchchem.com/product/b112872#spectroscopic-analysis-of-3-5-6-tribromopyridin-2-amine-derivatives
https://www.benchchem.com/product/b112872#spectroscopic-analysis-of-3-5-6-tribromopyridin-2-amine-derivatives
https://www.benchchem.com/product/b112872#spectroscopic-analysis-of-3-5-6-tribromopyridin-2-amine-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112872?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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